![molecular formula C9H16N4O2 B2893648 Tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 2248273-95-0](/img/structure/B2893648.png)
Tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound. It contains a tert-butyl group, an aminoethyl group, and a 1H-1,2,4-triazole-3-carboxylate moiety. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1H-1,2,4-triazole ring, an aminoethyl group, and a tert-butyl ester. The 1H-1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and one nitrogen atom at the 1-position. The aminoethyl group is a two-carbon chain with an amino group at one end. The tert-butyl group is a bulky, branched alkyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acylation or alkylation. The ester could undergo reactions such as hydrolysis or reduction. The 1H-1,2,4-triazole ring could also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and ester groups could increase its solubility in polar solvents. The bulky tert-butyl group could influence its steric properties .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interaction with biological targets. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-5(10)6-11-7(13-12-6)8(14)15-9(2,3)4/h5H,10H2,1-4H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHYBTOZSLPXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.